
Fluoromethane--helium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethane–helium (1/1) is a compound consisting of fluoromethane (CH₃F) and helium (He) in a 1:1 ratio. Fluoromethane is a simple organofluorine compound, while helium is a noble gas. This combination is often studied for its unique properties and interactions, particularly in low-temperature physics and chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoromethane can be synthesized through the reaction of methanol with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the proper formation of fluoromethane:
CH3OH+HF→CH3F+H2O
Industrial Production Methods
In industrial settings, fluoromethane is produced using similar methods but on a larger scale. The process involves the careful handling of hydrogen fluoride due to its corrosive nature. The resulting fluoromethane is then purified and stored under appropriate conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoromethane undergoes various types of chemical reactions, including:
Substitution Reactions: Fluoromethane can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While fluoromethane is relatively stable, it can undergo oxidation under specific conditions to form carbonyl compounds.
Common Reagents and Conditions
Common reagents used in reactions with fluoromethane include strong nucleophiles like hydroxide ions and other halides. The reactions are typically carried out under controlled temperatures to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving fluoromethane depend on the type of reaction. For example, in nucleophilic substitution reactions, the product would be a new compound where the fluorine atom is replaced by another group.
Wissenschaftliche Forschungsanwendungen
Fluoromethane–helium (1/1) has several scientific research applications:
Low-Temperature Physics: The combination is used to study rotational relaxation and other low-temperature phenomena.
Spectroscopy: It is used in various spectroscopic techniques to understand molecular interactions and dynamics.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and rates at low temperatures.
Wirkmechanismus
The mechanism by which fluoromethane–helium (1/1) exerts its effects involves the interaction between the polar fluoromethane molecule and the inert helium atom. The helium atom acts as a buffer gas, influencing the rotational and translational dynamics of fluoromethane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methane (CH₄): Similar in structure but lacks the fluorine atom, resulting in different chemical properties.
Chloromethane (CH₃Cl): Similar halogenated compound but with chlorine instead of fluorine, leading to different reactivity and applications.
Bromomethane (CH₃Br): Another halogenated methane with bromine, used in different industrial applications.
Uniqueness
Fluoromethane is unique due to the presence of the highly electronegative fluorine atom, which significantly influences its chemical behavior and interactions. The combination with helium further adds to its unique properties, making it valuable for specific scientific studies .
Eigenschaften
CAS-Nummer |
863991-83-7 |
|---|---|
Molekularformel |
CH3FHe |
Molekulargewicht |
38.036 g/mol |
IUPAC-Name |
fluoromethane;helium |
InChI |
InChI=1S/CH3F.He/c1-2;/h1H3; |
InChI-Schlüssel |
OLEJFZVVGSFOCO-UHFFFAOYSA-N |
Kanonische SMILES |
[He].CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


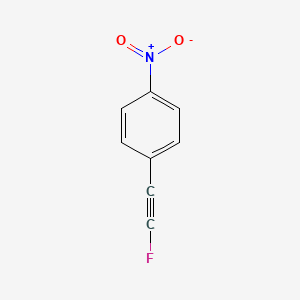
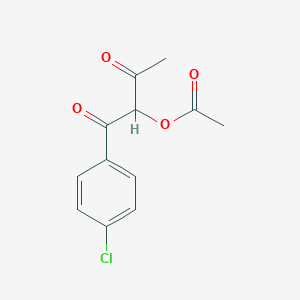
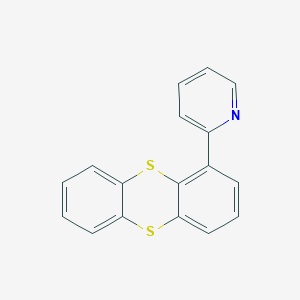
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
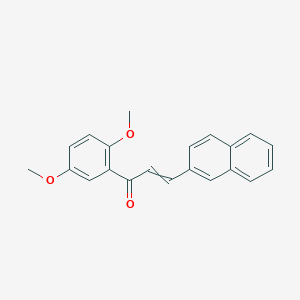
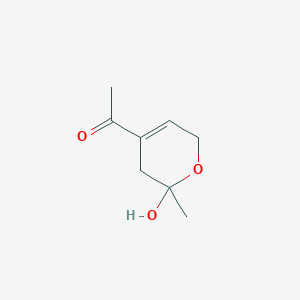
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
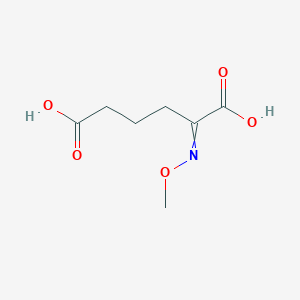
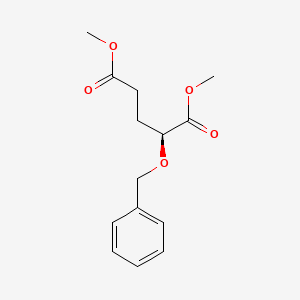
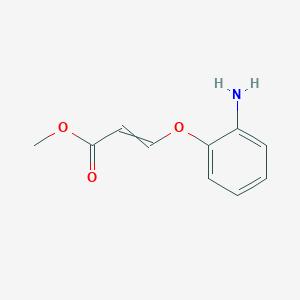
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
